molecular formula C6H5N3O B184256 3-Methoxypyrazine-2-carbonitrile CAS No. 75018-05-2

3-Methoxypyrazine-2-carbonitrile

Cat. No.: B184256
CAS No.: 75018-05-2
M. Wt: 135.12 g/mol
InChI Key: NHYBJRFMQYBLTP-UHFFFAOYSA-N
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Description

3-Methoxypyrazine-2-carbonitrile is a heterocyclic organic compound belonging to the pyrazine family. It features a pyrazine ring with a methoxy group at the 3-position and a cyano group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyrazine-2-carbonitrile typically involves the reaction of 3-methoxypyrazine with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methoxypyrazine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxypyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

  • 2-Isobutyl-3-methoxypyrazine
  • 2-Butyl-3-methoxypyrazine
  • 3,5-Dimethyl-2-methoxypyrazine

Comparison: 3-Methoxypyrazine-2-carbonitrile is unique due to the presence of both a methoxy and a cyano group on the pyrazine ring. This combination imparts distinct chemical properties and reactivity compared to other methoxypyrazines. For example, the cyano group enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-methoxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-10-6-5(4-7)8-2-3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYBJRFMQYBLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356284
Record name 3-methoxy-2-pyrazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75018-05-2
Record name 3-methoxy-2-pyrazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different reaction products possible when 5-(3,4-dimethoxyphenyl)pyrazine-2,3-dicarbonitrile reacts with methanol in the presence of a base, and which one is 3-Methoxypyrazine-2-carbonitrile?

A1: When 5-(3,4-dimethoxyphenyl)pyrazine-2,3-dicarbonitrile reacts with methanol in the presence of a base, it can lead to two types of products: addition products and substitution products [].

    Q2: How does the choice of solvent affect the reaction outcome?

    A2: The study indicates that solvent polarity plays a crucial role in determining whether the reaction favors addition or substitution products. While the specific solvent choices and their resulting outcomes are not detailed in the abstract, it emphasizes that solvent polarity directly impacts the equilibrium between the starting dinitrile compound and the methoxyiminopyrazine addition products []. This suggests that polar solvents might favor the formation of addition products, while less polar solvents could shift the equilibrium towards the formation of substitution products like this compound. Further investigation into the complete research article would be needed to confirm this and delve into the specific solvent effects.

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